molecular formula C13H13N3O3 B7792811 CID 20982666

CID 20982666

Cat. No. B7792811
M. Wt: 259.26 g/mol
InChI Key: AUWHRXCSKYZUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 20982666 is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 20982666 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 20982666 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 20982666 involves the reaction of two starting materials, 2,4-dichloro-5-nitropyrimidine and 2-(2-methoxyphenyl)acetic acid, followed by a series of chemical transformations.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-(2-methoxyphenyl)acetic acid

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with sodium hydride in dimethylformamide to form the corresponding anion., Step 2: The anion is then reacted with 2-(2-methoxyphenyl)acetic acid in the presence of palladium(II) acetate and triphenylphosphine to form the desired product, CID 20982666., Step 3: The product is purified by column chromatography using a suitable solvent system.

properties

IUPAC Name

4-[[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-6-11(17)16-13(15-8)14-7-9-2-4-10(5-3-9)12(18)19/h2-6H,7H2,1H3,(H,18,19)(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWHRXCSKYZUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 20982666

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